molecular formula C14H14O2 B8548834 1-Methoxy-4-m-tolyloxybenzene CAS No. 82721-04-8

1-Methoxy-4-m-tolyloxybenzene

Cat. No.: B8548834
CAS No.: 82721-04-8
M. Wt: 214.26 g/mol
InChI Key: NCTBMVAIKUNJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-4-m-tolyloxybenzene: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group (-OCH3) and a tolyloxy group (-OC7H7) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-m-tolyloxybenzene typically involves the reaction of anisole with m-tolyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage. The reaction can be represented as follows:

Anisole+m-Tolyl ChlorideThis compound+HCl\text{Anisole} + \text{m-Tolyl Chloride} \rightarrow \text{this compound} + \text{HCl} Anisole+m-Tolyl Chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-Methoxy-4-m-tolyloxybenzene can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: 1-Methoxy-4-m-tolyloxybenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic ethers. It may also be used in the development of bioactive compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It can also be employed as a solvent or additive in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-m-tolyloxybenzene involves its interaction with specific molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, to exert their effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Anisole (Methoxybenzene): Anisole is a simpler aromatic ether with a methoxy group attached to the benzene ring. It is used as a precursor in the synthesis of various organic compounds.

    p-Tolyloxybenzene: This compound has a tolyloxy group attached to the benzene ring, similar to 1-Methoxy-4-m-tolyloxybenzene, but lacks the methoxy group.

    m-Tolyloxyanisole: This isomer has the tolyloxy group attached to the meta position relative to the methoxy group.

Uniqueness: this compound is unique due to the presence of both methoxy and tolyloxy groups on the benzene ring. This combination imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in research and industry.

Properties

CAS No.

82721-04-8

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-methoxy-4-(3-methylphenoxy)benzene

InChI

InChI=1S/C14H14O2/c1-11-4-3-5-14(10-11)16-13-8-6-12(15-2)7-9-13/h3-10H,1-2H3

InChI Key

NCTBMVAIKUNJFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

21.8 g of sodium hydride (55% in oil) are placed in 100 ml of absolute pyridine and treated dropwise during 1 hour with 54.1 g of m-cresol in 200 ml of pyridine. After completion of the reaction, 1.2 g of cuprous chloride are added and subsequently 93.5 g of 4-bromoanisole are added dropwise during 1 hour at reflux temperature. After refluxing for 4 hours, the pyridine is distilled off, the mixture being heated at the end up to 170° C. (internal temperature). After 2 hours, 350 ml of water are added dropwise with ice-cooling, followed by 500 ml of diethyl ether and a further 150 ml of water. The mixture is filtered with suction over Celite and the phases are separated. The organic phase is washed in sequence with 200 ml of 2N hydrochloric acid, three times with 100 ml of 2N sodium hydroxide each time, with 200 ml of water and with 200 ml of saturated sodium chloride solution. After drying over sodium sulfate and evaporation, there is obtained a brown-red oil which is filtered over a five-fold amount of silica gel with n-hexane/diethyl ether and then distilled to yield pure p-(m-tolyloxy)anisole; b.p. 106°-108° C./0.04 Torr; nD20 =1.5738.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
54.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
93.5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

21.8 g of sodium hydride (55% in oil) are introduced into 100 ml of absolute pyridine and treated dropwise during 1 hour with 54.1 g of m-cresol in 200 ml of pyridine. After completion of the reaction 1.2 g of copper (I) chloride are added and subsequently 93.5 g of 4-bromoanisole are added dropwise at reflux temperature during 1 hour. After heating at reflux for 4 hours the pyridine is distilled off, whereby at the end the mixture is warmed to 170° C. (internal temperature). After 2 hours 350 ml of water are added dropwise while cooling with ice, followed by 500 ml of diethyl ether and an additional 150 ml of water. The mixture is suction filtered over Celite and the phases are separated. The organic phase is washed in sequence with 200 ml of 2N hydrochloric acid, three times with 100 ml of 2N sodium hydroxide each time, with 200 ml of water and with 200 ml of saturated sodium chloride solution. After drying over anhydrous sodium sulfate and evaporation there is obtained a brown-red oil which is firstly filtered over a five-fold amount of silica gel with n-hexane/diethyl ether and then distilled to yield pure p-(m-tolyloxy)anisole; b.p. 106°-108° C./0.04 Torr; nD20 =1.5738.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
54.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
93.5 g
Type
reactant
Reaction Step Three
Name
copper (I) chloride
Quantity
1.2 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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